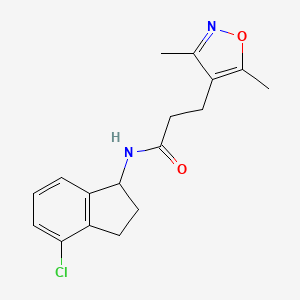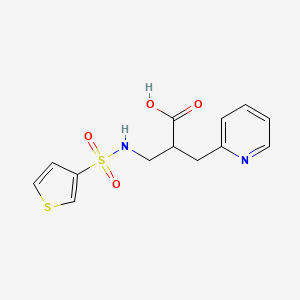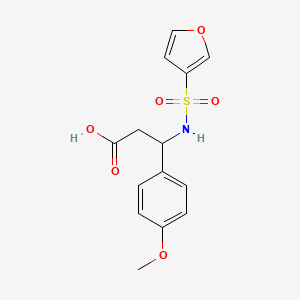
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is an organic compound that features a furan ring, a sulfonamide group, and a phenylbutanoic acid moiety. This compound is of interest due to its unique structural components, which can impart various chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylbutanoic Acid Moiety: The phenylbutanoic acid moiety can be synthesized through a Friedel-Crafts acylation reaction, followed by reduction and carboxylation steps.
Coupling of the Components: The final step involves coupling the furan-sulfonamide intermediate with the phenylbutanoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines, while the carboxylic acid group can be reduced to alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Amines or alcohols derived from the sulfonamide and carboxylic acid groups, respectively.
Substitution: Halogenated or nitrated furan derivatives.
科学的研究の応用
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could form hydrogen bonds with target proteins, while the furan and phenylbutanoic acid moieties could contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Furan-2-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with the sulfonamide group attached to a different position on the furan ring.
2-(Thiophene-3-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-(Pyrrole-3-ylsulfonylamino)-4-phenylbutanoic acid: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(Furan-3-ylsulfonylamino)-4-phenylbutanoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a furan ring, sulfonamide group, and phenylbutanoic acid moiety provides a distinct chemical profile that can be exploited for various applications.
特性
IUPAC Name |
2-(furan-3-ylsulfonylamino)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(17)13(7-6-11-4-2-1-3-5-11)15-21(18,19)12-8-9-20-10-12/h1-5,8-10,13,15H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHYMTICEOAQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NS(=O)(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(2-Methoxyethyl)piperazin-1-yl]-(5-methyl-1,2,4-oxadiazol-3-yl)methanone](/img/structure/B7412062.png)
![N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-3-ethylmorpholine-4-carboxamide](/img/structure/B7412068.png)
![3-Hydroxy-1-[1-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]piperidine-3-carboxamide](/img/structure/B7412079.png)

![[4-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7412086.png)
![2-[3-(Furan-3-ylsulfonylamino)propyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7412097.png)
![2-[(Furan-3-ylsulfonylamino)methyl]-3-pyridin-2-ylpropanoic acid](/img/structure/B7412103.png)


![5-[2-(2-Methylpropoxy)pyridin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B7412132.png)
![4-[2-(3-Cyano-1,2,4-triazol-1-yl)ethylsulfamoyl]-3-fluorobenzoic acid](/img/structure/B7412134.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7412137.png)
![6-[2-[(2,4-Dimethylpyrazol-3-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7412145.png)
![2-[(3-Cyanophenyl)methyl-(furan-3-ylsulfonyl)amino]acetic acid](/img/structure/B7412152.png)
